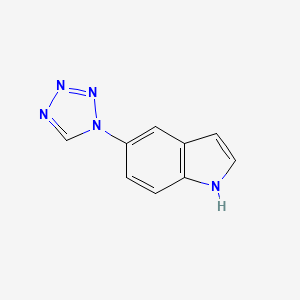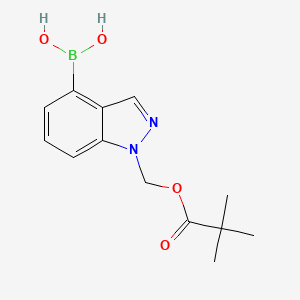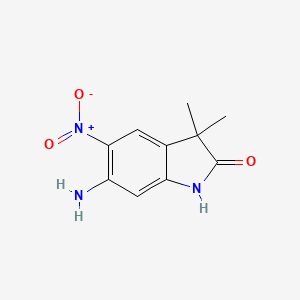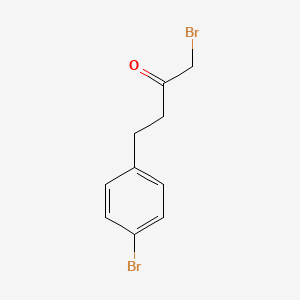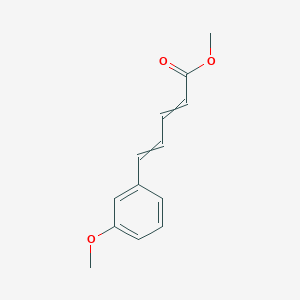![molecular formula C29H42ClNO4 B8475314 (1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride, also known as buprenorphine, is a semi-synthetic opioid derived from thebaine. It is primarily used for its analgesic properties and in the treatment of opioid dependence. Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, which gives it a unique profile compared to other opioids .
准备方法
Synthetic Routes and Reaction Conditions
Buprenorphine is synthesized from thebaine, an alkaloid found in the opium poppy. The synthesis involves several steps, including:
Oxidation: Thebaine is oxidized to form oripavine.
Reduction: Oripavine is then reduced to form dihydrothebaine.
N-Alkylation: Dihydrothebaine undergoes N-alkylation to produce buprenorphine.
Industrial Production Methods
Industrial production of buprenorphine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
Buprenorphine undergoes several types of chemical reactions, including:
Oxidation: Buprenorphine can be oxidized to form norbuprenorphine.
Reduction: Reduction reactions can convert buprenorphine to its dihydro form.
Substitution: Various substitution reactions can modify the functional groups on the buprenorphine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for N-alkylation reactions.
Major Products
Norbuprenorphine: Formed through oxidation.
Dihydrobuprenorphine: Formed through reduction.
Various N-alkyl derivatives: Formed through substitution reactions.
科学研究应用
Buprenorphine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively studied for its use in pain management and opioid dependence treatment.
Industry: Used in the development of new analgesic drugs and formulations.
作用机制
Buprenorphine exerts its effects by binding to the mu-opioid receptor with high affinity but low intrinsic activity. This partial agonist activity results in analgesia and euphoria, but with a ceiling effect that reduces the risk of overdose. It also acts as an antagonist at the kappa-opioid receptor, which may contribute to its unique pharmacological profile .
相似化合物的比较
Similar Compounds
Methadone: A full agonist at the mu-opioid receptor, used for opioid dependence treatment.
Oxycodone: A full agonist at the mu-opioid receptor, used for pain management.
Heroin: A full agonist at the mu-opioid receptor, with high abuse potential.
Uniqueness
Buprenorphine’s partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor make it unique among opioids. This profile provides effective analgesia with a lower risk of respiratory depression and overdose compared to full agonists like methadone and oxycodone .
属性
分子式 |
C29H42ClNO4 |
|---|---|
分子量 |
504.1 g/mol |
IUPAC 名称 |
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26+,27-,28+,29+;/m1./s1 |
InChI 键 |
UAIXRPCCYXNJMQ-HPRIMLMLSA-N |
手性 SMILES |
C[C@]([C@H]1C[C@@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.Cl |
规范 SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


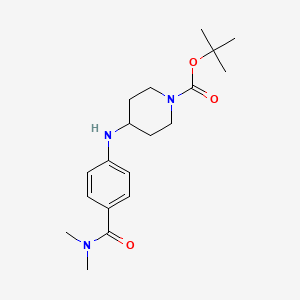
![N-{[(Hex-5-en-1-yl)oxy]carbonyl}-3-methyl-L-valine](/img/structure/B8475252.png)
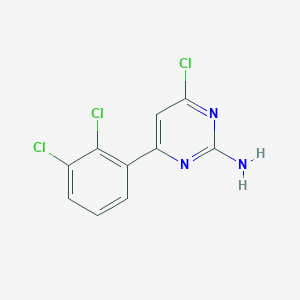
![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)
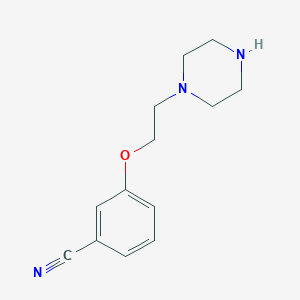
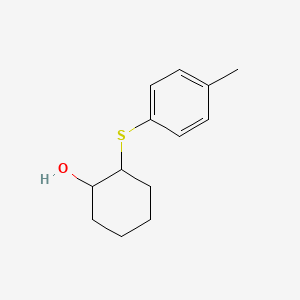
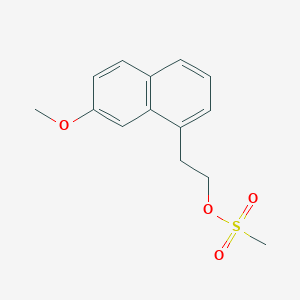
![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)
